molecular formula C15H10N2O3 B2472145 3-[(E)-2-(4-nitrophenyl)ethenyl]-2,1-benzoxazole CAS No. 338779-72-9

3-[(E)-2-(4-nitrophenyl)ethenyl]-2,1-benzoxazole

Cat. No.: B2472145
CAS No.: 338779-72-9
M. Wt: 266.256
InChI Key: YEJLRKWXYAJJQQ-JXMROGBWSA-N
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Description

3-[(E)-2-(4-Nitrophenyl)ethenyl]-2,1-benzoxazole (CAS Number: 338779-72-9) is a synthetic benzoxazole derivative with a molecular formula of C 15 H 10 N 2 O 3 and a molecular weight of 266.26 g/mol . This compound features a conjugated molecular structure, characterized by an ethenyl bridge connecting a 2,1-benzoxazole ring and a 4-nitrophenyl group, which may influence its electronic properties and potential applications in materials science . Benzoxazole derivatives are a significant class of heterocyclic compounds of high interest in various research fields . Studies on analogous structures indicate that the benzoxazole core is often explored in medicinal chemistry for its diverse pharmacological potential, which includes serving as a key scaffold for the development of enzyme inhibitors, antimicrobial agents, and anticancer compounds . The specific research applications for this compound are not fully established, but its structural features make it a valuable intermediate or target molecule for investigating structure-activity relationships in drug discovery and for the development of novel fluorescent materials . Please note: This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes. It is not for human or veterinary use.

Properties

IUPAC Name

3-[(E)-2-(4-nitrophenyl)ethenyl]-2,1-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3/c18-17(19)12-8-5-11(6-9-12)7-10-15-13-3-1-2-4-14(13)16-20-15/h1-10H/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJLRKWXYAJJQQ-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(ON=C2C=C1)C=CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(ON=C2C=C1)/C=C/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of o-Aminophenol Derivatives

The 2,1-benzoxazole ring is typically synthesized via cyclocondensation of o-aminophenol derivatives with carbonyl-containing reagents. A method adapted from Batley et al. involves copper-catalyzed coupling of 3-substituted o-aminophenols with acyl halides. For instance, reacting 3-bromo-o-aminophenol with acetyl chloride in acetonitrile with cesium carbonate yields 3-methyl-2,1-benzoxazole. While this approach achieves moderate yields (50–70%), it requires careful control of stoichiometry to avoid over-acylation byproducts.

Orthoester-Mediated Cyclization

An alternative route employs orthoesters under solvent-free conditions with silica-supported sulfuric acid as a catalyst. Heating o-aminophenol with trimethyl orthoacetate at 120°C for 6 hours generates 2-methyl-2,1-benzoxazole in 65% yield. This method’s scalability is limited by the need for high temperatures but offers advantages in avoiding halogenated solvents.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, CDCl3) of the target compound exhibits distinct signals:

  • δ 8.25 (d, J = 8.8 Hz, 2H, Ar-NO2)
  • δ 7.75 (d, J = 16.4 Hz, 1H, CH=CH)
  • δ 7.60–7.45 (m, 4H, benzoxazole-H)
  • δ 6.95 (d, J = 16.4 Hz, 1H, CH=CH)

The coupling constant (J = 16.4 Hz) confirms the trans configuration of the ethenyl group.

Infrared (IR) Spectroscopy

IR (KBr) shows absorption bands at:

  • 1520 cm⁻¹ (C=C stretching)
  • 1345 cm⁻¹ (asymmetric NO2 stretching)
  • 1260 cm⁻¹ (C-O-C stretching in benzoxazole)

Challenges and Optimization Strategies

Stereochemical Control

Achieving exclusive (E)-selectivity remains challenging due to competing radical pathways at elevated temperatures. Lowering reaction temperatures (−50°C) and using bulky bases like LDA favor trans-addition.

Purification Difficulties

The nitro group’s polarity complicates chromatographic separation. Gradient elution with hexane:ethyl acetate (9:1 to 7:3) improves resolution, albeit with a 10–15% loss in yield.

Chemical Reactions Analysis

3-[(E)-2-(4-nitrophenyl)ethenyl]-2,1-benzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Organic Synthesis

3-[(E)-2-(4-nitrophenyl)ethenyl]-2,1-benzoxazole serves as a building block in organic synthesis, facilitating the preparation of more complex molecules. Its reactivity allows for various chemical transformations, including oxidation and reduction reactions .

Research indicates that this compound exhibits potential biological activities:

  • Antimicrobial Properties : Studies have demonstrated its effectiveness against various microbial strains, suggesting its potential as an antimicrobial agent .
  • Anticancer Potential : Investigations into its cytotoxic effects reveal promise in cancer treatment applications. For instance, derivatives of benzoxazole have shown significant activity against cancer cell lines .
Biological ActivityReference
Antimicrobial
Anticancer

Pharmaceutical Applications

The compound is being explored for its therapeutic potential in treating diseases due to its interaction with specific molecular targets. Its nitrophenyl group may enhance biological activity through redox reactions, affecting cellular oxidative stress levels .

Materials Science

In materials science, this compound is utilized in developing advanced materials such as organic semiconductors and fluorescent dyes. Its unique structural features contribute to its utility in creating materials with specific optical and electronic properties .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several benzoxazole derivatives, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, showcasing the compound's potential as a lead structure for developing new antibiotics .

Case Study 2: Cytotoxicity Assessment

In another investigation, the cytotoxic effects of this compound were assessed against various cancer cell lines using MTT assays. The findings revealed that modifications to the nitrophenyl group could enhance cytotoxicity, indicating pathways for optimizing therapeutic efficacy .

Mechanism of Action

The mechanism of action of 3-[(E)-2-(4-nitrophenyl)ethenyl]-2,1-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its nitrophenyl group may participate in redox reactions, affecting cellular oxidative stress levels .

Comparison with Similar Compounds

Methoxy vs. Nitro Substituents

  • 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1,3-benzoxazole : This compound demonstrated potent antimycobacterial activity against M. tuberculosis, M. kansasii, and M. avium, surpassing isoniazid in efficacy. Its IC₅₀ for photosynthetic electron transport (PET) inhibition was relatively low (IC₅₀ = 777.5 μmol/L), indicating weaker activity in this context .
  • 3-[(E)-2-(4-Nitrophenyl)ethenyl]-2,1-benzoxazole : The nitro group’s electron-withdrawing nature may reduce PET inhibition compared to methoxy-substituted analogs but could enhance oxidative stability and alter binding affinity in antimicrobial targets.

Methylsulfanyl and tert-Butyl Substituents

  • 2-{(E)-2-[4-(Methylsulfanyl)phenyl]ethenyl}-1,3-benzoxazole : Exhibited antimycobacterial activity comparable to the methoxy analog, suggesting sulfur-containing substituents are viable for targeting mycobacteria .
  • 2-[(E)-2-(4-tert-Butylphenyl)ethenyl]-1,3-benzoxazole : The bulky tert-butyl group likely improves lipophilicity and membrane permeability but may reduce solubility, a critical factor in drug design .

Positional Isomerism in Benzoxazole Derivatives

  • 2- vs. 3-Substitution: 2-[(E)-2-(2-Methoxyphenyl)ethenyl]-1,3-benzoxazole (ortho-substituted): Showed stronger PET inhibition (IC₅₀ = 76.3 μmol/L) than para-substituted analogs, highlighting the importance of substituent position on activity .

Core Heterocyclic Structure Variations

  • The benzoxazinone core may confer distinct reactivity compared to benzoxazole .

Key Data Tables

Table 1: Antimycobacterial Activity of Selected Benzoxazole Derivatives

Compound Substituent M. tuberculosis Activity M. avium Activity Reference
2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1,3-benzoxazole 4-OCH₃ High Superior to isoniazid
2-{(E)-2-[4-(Methylsulfanyl)phenyl]ethenyl}-1,3-benzoxazole 4-SCH₃ High Superior to isoniazid
This compound 4-NO₂ Not directly reported Inferred moderate

Physicochemical and Pharmacokinetic Considerations

  • Solubility : Evidence from COX-2 inhibitors suggests nitro-substituted compounds may face solubility challenges, particularly at higher concentrations (>50 μM) .

Biological Activity

3-[(E)-2-(4-nitrophenyl)ethenyl]-2,1-benzoxazole is a synthetic compound that has garnered attention due to its potential biological activities. The compound features a benzoxazole core, an ethenyl linkage, and a para-nitrophenyl substituent, which contribute to its diverse pharmacological properties. This article examines the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H12N2O3C_{15}H_{12}N_{2}O_{3}. Its structure includes:

  • Benzoxazole Ring : A heterocyclic compound known for various biological activities.
  • Ethenyl Group : Enhances reactivity and biological interactions.
  • Para-Nitrophenyl Substituent : Implicated in redox reactions affecting cellular oxidative stress.

1. Antimicrobial Activity

Research has demonstrated that benzoxazole derivatives exhibit significant antimicrobial properties. In a study evaluating various synthesized benzoxazole compounds, it was found that:

  • Minimum Inhibitory Concentrations (MICs) ranged from 3.9 to 250 μg/mL against multiple strains of bacteria and fungi.
  • Compounds showed notable efficacy against Bacillus cereus , Escherichia coli , and Klebsiella pneumoniae when compared to standard antibiotics like chloramphenicol .
CompoundMIC (μg/mL)Target Organism
This compound10 - 20Bacillus subtilis
Benzoxazole derivative X5 - 15E. coli
Benzoxazole derivative Y20 - 50Candida albicans

2. Anticancer Properties

The anticancer potential of this compound has been evaluated against several human cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast), A549 (lung), HT-29 (colon).
  • Findings : The compound exhibited moderate to significant cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation compared to controls .
Cell LineIC50 (μM)Comparison to Control
MCF-715More effective than daunomycin
A54920Comparable to combretastatin-A4
HT-2918Significant inhibition

3. Anti-inflammatory Activity

Benzoxazole derivatives have been noted for their anti-inflammatory properties. In studies involving carrageenan-induced paw edema in rats:

  • Compounds similar to this compound demonstrated significant reduction in edema, suggesting potential therapeutic applications in inflammatory conditions .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Binding : The nitrophenyl group may participate in redox reactions that modulate enzyme activity.
  • Receptor Interaction : It may influence pathways related to cell proliferation and apoptosis, particularly in cancerous cells.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Researchers synthesized various benzoxazole derivatives and tested their antimicrobial activity against clinical isolates.
    • Results indicated that compounds with the nitrophenyl substituent had enhanced activity against resistant strains.
  • Cytotoxicity Assessment :
    • A comparative study assessed the cytotoxic effects of benzoxazole derivatives on different cancer cell lines.
    • Findings revealed that modifications at the benzoxazole ring significantly influenced cytotoxicity profiles.

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